5-Bromouridine 5'-monophosphate

描述

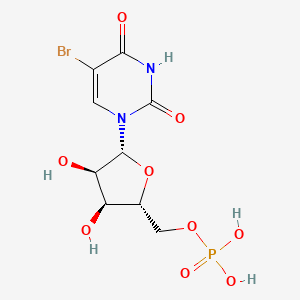

5-bromouridine 5'-monophosphate is a pyrimidine ribonucleoside 5'-monophosphate having 5-bromouracil as the pyrimidine component. It is a pyrimidine ribonucleoside 5'-monophosphate and an organobromine compound. It derives from a uridine 5'-monophosphate.

生物活性

5-Bromouridine 5'-monophosphate (5-BrUMP) is a halogenated nucleotide derivative of uridine that has garnered attention for its unique biological activities, particularly in the context of RNA metabolism and its potential applications in antiviral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

5-BrUMP is characterized by the presence of a bromine atom at the 5-position of the uridine base. This modification alters its incorporation into RNA and affects its biochemical interactions. The compound has been shown to induce DNA damage through base substitution, leading to an increase in mutations within cellular systems .

Radiolytic Studies

Research has demonstrated that 5-BrUMP exhibits distinct responses to radiation, particularly in terms of chemical radiosensitization. In a study monitoring radiation-induced damage, it was found that 5-BrUMP is primarily damaged by hydrated electrons and hydrogen atoms, rather than hydroxyl radicals, which are typically responsible for damage in non-halogenated nucleotides. This results in a high yield of base damage and the release of bromide ions and inorganic phosphate under anoxic conditions .

Biological Activities

Antiviral Properties :

5-BrUMP has been investigated for its potential antiviral properties. It is incorporated into RNA during viral replication, which can disrupt normal viral processes. The compound's ability to interfere with RNA synthesis has made it a candidate for further exploration in antiviral therapies.

RNA Detection :

The compound is also utilized in various techniques for studying RNA dynamics. For instance, 5-BrUMP can be used to label RNA molecules, enabling researchers to track RNA synthesis and degradation over time through methods such as 5'-bromo-uridine immunoprecipitation chase-deep sequencing (BRIC-seq) . This approach has been pivotal in understanding RNA half-lives and the regulation of non-coding RNAs.

Pre-mRNA Splicing :

In studies focused on pre-mRNA splicing, it was observed that substituting uridines with bromouridines inhibited splicing efficiency. This suggests that uridine residues are critical for proper splicing mechanisms, highlighting the role of 5-BrUMP in post-transcriptional modifications .

Case Studies and Research Findings

科学研究应用

Radiosensitization Studies

One of the prominent applications of 5-BrUMP is in the field of radiation chemistry. A study investigated the mechanism by which halogenated bases, including 5-BrUMP, sensitize DNA to radiation. The research demonstrated that 5-BrUMP undergoes significant damage when exposed to gamma radiation, primarily through the action of hydrated electrons and hydrogen atoms, leading to the release of bromide ions and inorganic phosphate. This property makes it a candidate for enhancing the effectiveness of radiotherapy in cancer treatment .

Antiviral Properties

5-BrUMP has been studied for its antiviral properties, particularly as a potential therapeutic agent against viral infections. As a nucleoside analog, it can inhibit viral RNA synthesis by incorporating into viral genomes, thereby disrupting replication processes. Its effectiveness is attributed to its structural similarity to uridine, allowing it to compete with natural nucleotides during RNA synthesis . This characteristic positions 5-BrUMP as a valuable compound in developing antiviral drugs.

Biochemical Pathways and Metabolism

Research has shown that 5-BrUMP can influence various biochemical pathways. For instance, it has been observed to affect membrane phosphatide synthesis in neural tissues, which may have implications for neuroprotection and cognitive function enhancement . Additionally, studies have indicated that dietary supplementation with uridine monophosphate (which shares metabolic pathways with 5-BrUMP) can enhance neurotransmitter release and promote neurite outgrowth in aged models .

Structural Studies and Complex Formation

The structural characteristics of 5-BrUMP have also been explored through crystallography and molecular modeling studies. These investigations reveal how 5-BrUMP interacts with other biomolecules, providing insights into its binding affinities and potential roles in biochemical processes . Understanding these interactions is crucial for designing more effective nucleoside analogs for therapeutic applications.

Synthesis and Purification Techniques

The production of 5-BrUMP can be achieved through various synthetic routes, including enzymatic methods using recombinant enzymes to phosphorylate uridine derivatives. Recent advancements have focused on optimizing these processes to enhance yield and purity while minimizing environmental impact . The development of efficient purification techniques is essential for obtaining high-quality compounds for research and therapeutic use.

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPVUMJNEZFMNU-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27988-64-3 | |

| Record name | 5′-Uridylic acid, 5-bromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30944089 | |

| Record name | 5-Bromo-4-hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149-79-3 | |

| Record name | 5-Bromo-5′-uridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2149-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromouridine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-4-hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。